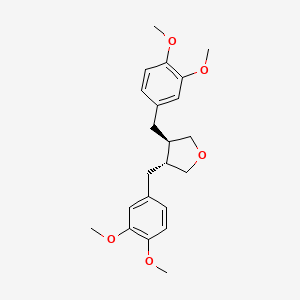
Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran is a chemical compound with the molecular formula C22H28O5 and a molecular weight of 372.45 g/mol . This compound is primarily used in research and has various applications in chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran typically involves the regio- and diastereoselective [4+2] annulation of ynamides with o-hydroxybenzyl alcohols . This metal-free methodology is characterized by a wide substrate scope, good functional group tolerance, and efficiency on a gram scale .
Industrial Production Methods:
化学反应分析
Types of Reactions: Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidation reactions . The conditions for these reactions vary depending on the desired outcome but often involve specific catalysts and controlled environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions with DDQ can lead to the formation of cation radicals and other reactive intermediates .
科学研究应用
Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran has several scientific research applications, particularly in the fields of chemistry and biology. Additionally, it is studied for its potential antioxidant, antibacterial, and tumor-inhibitory properties .
作用机制
The mechanism of action of trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran involves its interaction with various molecular targets and pathways. For example, its oxidation reactions mediated by DDQ involve hydride transfer reactions and the formation of reactive intermediates . These intermediates can then participate in further chemical transformations, leading to the formation of new compounds.
相似化合物的比较
Similar Compounds: Similar compounds to trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran include other tetrahydrofuran derivatives and compounds containing the 3,4-dimethoxybenzyl group .
Uniqueness: What sets this compound apart from similar compounds is its specific molecular structure, which allows for unique reactivity and applications in research. Its ability to undergo regio- and diastereoselective reactions makes it a valuable compound in synthetic chemistry .
生物活性
Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article aims to provide a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound is a lignan derivative characterized by its tetrahydrofuran backbone and two methoxy-substituted benzyl groups. The synthesis typically involves modular approaches that allow for variations in substituents, enhancing the compound's biological profile.
Antitumor Activity
Research has shown that various dibenzyl butyrolactone lignans exhibit significant antitumor properties. This compound has been linked to apoptosis induction in cancer cells. For instance, studies demonstrated that certain derivatives of this compound could cause cell cycle arrest in Jurkat T-leukemia cells with minimal necrosis observed .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Cell Cycle Arrest | Increases 4N cell population (G2/M phase arrest) | |
| Necrosis Level | Less than 2% necrosis |
The mechanism through which this compound exerts its effects appears to involve modulation of key signaling pathways associated with cell proliferation and survival. Specifically, it may inhibit cyclin D1 expression and affect RAS signaling pathways .
Case Studies
Case Study 1: Jurkat T-Leukemia Cells
In a controlled study involving Jurkat T-leukemia cells treated with this compound, researchers observed:
- Increased Apoptosis : Significant apoptosis was noted as evidenced by flow cytometry analysis.
- Cell Cycle Analysis : A marked increase in the G2/M phase population indicated effective cell cycle arrest.
These findings suggest that this compound could be a candidate for further development in cancer therapeutics.
Case Study 2: Comparative Analysis with Other Lignans
In comparative studies with other lignans, this compound demonstrated superior cytotoxicity against various cancer cell lines. Its structural modifications were found to enhance its biological activity significantly .
属性
IUPAC Name |
(3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-23-19-7-5-15(11-21(19)25-3)9-17-13-27-14-18(17)10-16-6-8-20(24-2)22(12-16)26-4/h5-8,11-12,17-18H,9-10,13-14H2,1-4H3/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDLIQAXFOCGBP-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COCC2CC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC[C@@H]2CC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














